molecular formula C17H15N3 B6443864 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine CAS No. 2640862-35-5

2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine

Cat. No.: B6443864
CAS No.: 2640862-35-5
M. Wt: 261.32 g/mol
InChI Key: URUGEIDOEBHRGV-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the azetidine group: The azetidine moiety can be introduced via nucleophilic substitution reactions using azetidine derivatives.

    Attachment of the naphthalene group: The naphthalene group can be attached through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may yield partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-1-yl)-5-phenylpyrimidine: Similar structure but with a phenyl group instead of a naphthalene group.

    2-(azetidin-1-yl)-4-(naphthalen-1-yl)pyrimidine: Similar structure but with the naphthalene group at a different position on the pyrimidine ring.

Uniqueness

2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is unique due to the specific positioning of the azetidine and naphthalene groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-naphthalen-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-2-7-15-13(5-1)6-3-8-16(15)14-11-18-17(19-12-14)20-9-4-10-20/h1-3,5-8,11-12H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGEIDOEBHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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